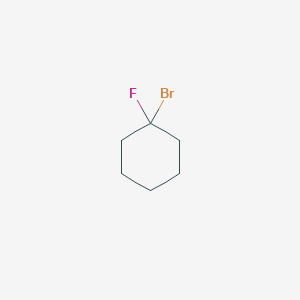
1-Bromo-1-fluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-fluorocyclohexane is an organic compound with the molecular formula C₆H₁₀BrF It is a halogenated cyclohexane derivative where a bromine and a fluorine atom are attached to the same carbon atom in the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-fluorocyclohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of cyclohexanol with hydrobromic acid to form 1-bromocyclohexane, followed by fluorination using a fluorinating agent such as silver fluoride (AgF) or antimony trifluoride (SbF₃) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process requires stringent control of reaction parameters to ensure high yield and purity of the product. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-fluorocyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N1 and S_N2): The bromine atom can be substituted by various nucleophiles under different conditions.
Elimination (E2): The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as cyclohexanol, cyclohexyl cyanide, or cyclohexylamine.
Elimination: The major product is typically cyclohexene.
Scientific Research Applications
1-Bromo-1-fluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving halogenated organic molecules and their biological interactions.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-1-fluorocyclohexane in chemical reactions involves the interaction of the bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atom is typically displaced by a nucleophile, while in elimination reactions, the compound forms a double bond by losing a hydrogen atom and the bromine atom .
Comparison with Similar Compounds
- 1-Bromo-2-fluorocyclohexane
- 1-Chloro-1-fluorocyclohexane
- 1-Bromo-1-chlorocyclohexane
Uniqueness: 1-Bromo-1-fluorocyclohexane is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties compared to other halogenated cyclohexanes .
Properties
Molecular Formula |
C6H10BrF |
|---|---|
Molecular Weight |
181.05 g/mol |
IUPAC Name |
1-bromo-1-fluorocyclohexane |
InChI |
InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2 |
InChI Key |
BNPNIFIUQOPWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


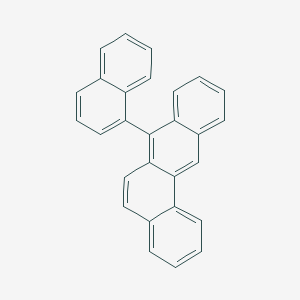
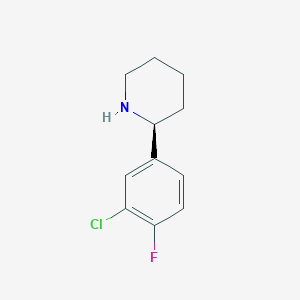
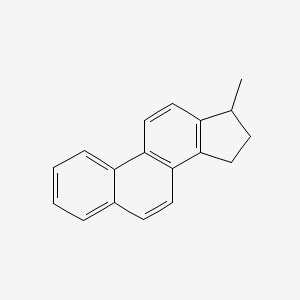


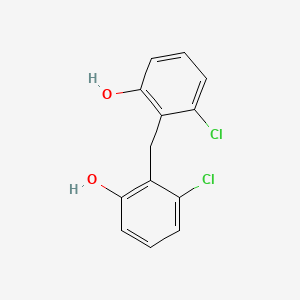
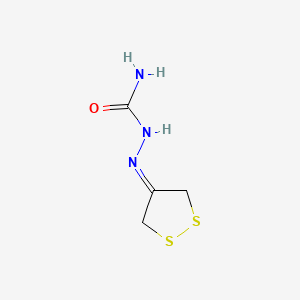
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
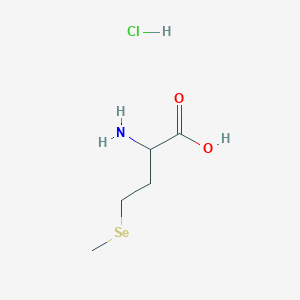
![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
